![molecular formula C12H13Li B14530689 Lithium, [2,6-bis(1-methylethenyl)phenyl]- CAS No. 62291-46-7](/img/structure/B14530689.png)
Lithium, [2,6-bis(1-methylethenyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [2,6-bis(1-methylethenyl)phenyl]- is an organolithium compound that features a lithium atom bonded to a phenyl ring substituted with two isopropenyl groups at the 2 and 6 positions. This compound is part of the broader class of organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilic and basic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [2,6-bis(1-methylethenyl)phenyl]- typically involves the reaction of 2,6-bis(1-methylethenyl)phenyl halide with lithium metal. This process is carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent such as hexane or pentane to facilitate the dissolution of the organolithium compound .
Industrial Production Methods
In an industrial setting, the production of organolithium compounds like Lithium, [2,6-bis(1-methylethenyl)phenyl]- is scaled up using similar reaction conditions but with more rigorous control over the environment to ensure purity and yield. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the risk of handling large quantities of reactive lithium .
Chemical Reactions Analysis
Types of Reactions
Lithium, [2,6-bis(1-methylethenyl)phenyl]- undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl groups, forming alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Deprotonation: It can deprotonate weak acids, forming new carbon-lithium bonds.
Common Reagents and Conditions
Common reagents used with Lithium, [2,6-bis(1-methylethenyl)phenyl]- include carbonyl compounds (for nucleophilic addition), alkyl halides (for substitution), and weak acids (for deprotonation). These reactions are typically carried out under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen .
Major Products Formed
The major products formed from these reactions include alcohols (from nucleophilic addition to carbonyl compounds), substituted organic molecules (from substitution reactions), and new organolithium compounds (from deprotonation reactions) .
Scientific Research Applications
Lithium, [2,6-bis(1-methylethenyl)phenyl]- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Polymer Chemistry: It serves as an initiator for anionic polymerization, leading to the production of various elastomers.
Pharmaceutical Industry: It is used in the synthesis of pharmaceuticals, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of Lithium, [2,6-bis(1-methylethenyl)phenyl]- involves the formation of a highly polar carbon-lithium bond. This bond is highly ionic, making the compound a strong nucleophile and base. The lithium atom can coordinate with various substrates, facilitating nucleophilic addition, substitution, and deprotonation reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organolithium reagents such as:
- Butyllithium
- Methyllithium
- Phenyllithium
Uniqueness
Lithium, [2,6-bis(1-methylethenyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other organolithium reagents may not be as effective .
Properties
CAS No. |
62291-46-7 |
|---|---|
Molecular Formula |
C12H13Li |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
lithium;1,3-bis(prop-1-en-2-yl)benzene-2-ide |
InChI |
InChI=1S/C12H13.Li/c1-9(2)11-6-5-7-12(8-11)10(3)4;/h5-7H,1,3H2,2,4H3;/q-1;+1 |
InChI Key |
JUGGNTUUMGQZAL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=C)C1=[C-]C(=CC=C1)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


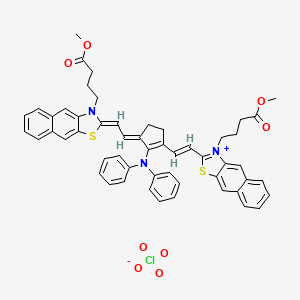
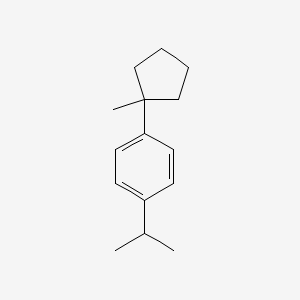
![3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14530626.png)
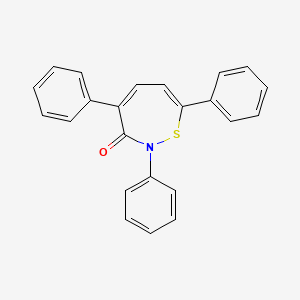
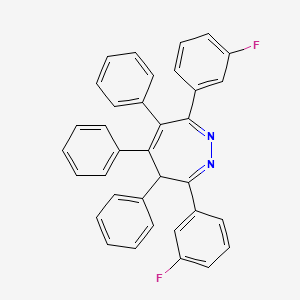
![4-[(Hexyloxy)methoxy]but-2-en-1-ol](/img/structure/B14530651.png)
![Methyl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14530653.png)

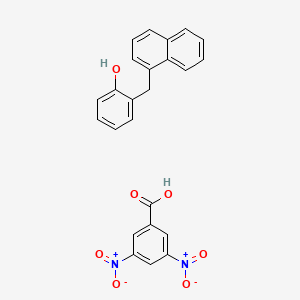
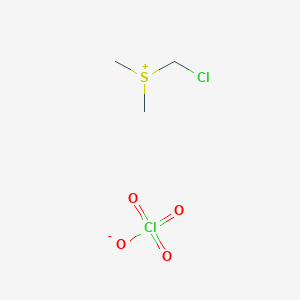
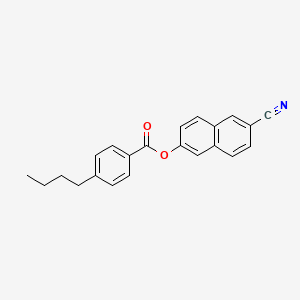
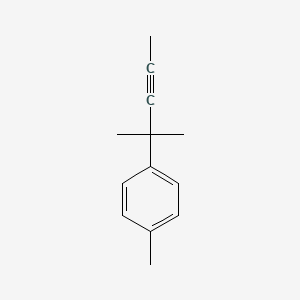
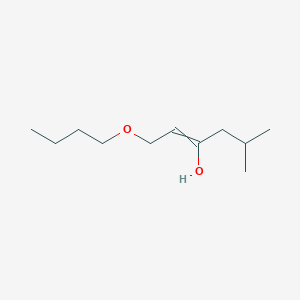
![N,N'-Bis[(1,3-benzothiazol-2-yl)]-N''-ethylguanidine](/img/structure/B14530675.png)
